3,3-Di(ethenesulfonyl)propanoic acid
Description
These compounds share a propanoic acid backbone modified with sulfur-containing groups (e.g., sulfonyl, sulfinyl, or disulfide linkages), which significantly influence their chemical reactivity, stability, and biological activity. For instance, compounds like 3,3'-dithiodipropionic acid (disulfide-linked) and ethyl 3-(methylsulfonyl)propanoate (sulfonyl ester) are highlighted in the literature for their roles in redox chemistry, material science, and medicinal applications .
Properties
CAS No. |
184910-77-8 |
|---|---|
Molecular Formula |
C7H10O6S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
3,3-bis(ethenylsulfonyl)propanoic acid |
InChI |
InChI=1S/C7H10O6S2/c1-3-14(10,11)7(5-6(8)9)15(12,13)4-2/h3-4,7H,1-2,5H2,(H,8,9) |
InChI Key |
CGQAZIIPAYBTRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C(CC(=O)O)S(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(ethenesulfonyl)propanoic acid typically involves the reaction of ethenesulfonyl chloride with propanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 3,3-Di(ethenesulfonyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(ethenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to sulfonyl groups.
Substitution: The ethenesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3,3-Di(ethenesulfonyl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Di(ethenesulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3,3-Di(ethenesulfonyl)propanoic acid (hypothetical) and analogous compounds from the evidence:
Key Observations:
- Sulfur Linkages: Unlike NSAIDs (e.g., ketoprofen), which feature aromatic substituents, sulfur-modified propanoic acids derive functionality from sulfonyl, sulfinyl, or disulfide groups. For example, 3,3'-dithiodipropionic acid undergoes redox-driven disulfide bond cleavage, making it useful in dynamic materials .
- Acidity and Reactivity: Sulfonyl groups (e.g., in ethyl 3-(methylsulfonyl)propanoate) enhance electron-withdrawing effects, increasing carboxylic acid acidity compared to alkyl-substituted analogs .
- Biological Activity: Thioesters like 3-acetylthio-2-methylpropanoic acid are employed in enzyme inhibition studies due to their reactivity with cysteine residues .
Stability and Environmental Impact
- Sulfonyl Derivatives : Sulfonyl groups confer chemical inertness, making these compounds persistent in environmental matrices unless enzymatically degraded .
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